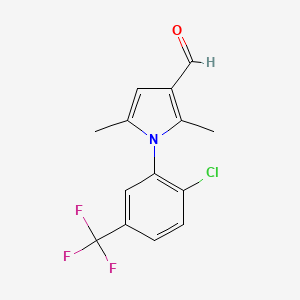

1-(2-Chloro-5-trifluoromethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Description

1-(2-Chloro-5-trifluoromethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a heterocyclic compound featuring a pyrrole core substituted with methyl groups at positions 2 and 5, and a carbaldehyde functional group at position 2. The phenyl ring attached to the pyrrole nitrogen is further substituted with a chlorine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position. These substituents confer distinct electronic and steric properties: the electron-withdrawing -CF₃ and chloro groups enhance the compound’s stability and influence its reactivity, while the methyl groups increase lipophilicity and steric bulk .

Properties

IUPAC Name |

1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClF3NO/c1-8-5-10(7-20)9(2)19(8)13-6-11(14(16,17)18)3-4-12(13)15/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSPYILGYUXGISH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=C(C=CC(=C2)C(F)(F)F)Cl)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366423 | |

| Record name | 1-[2-Chloro-5-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327085-05-2 | |

| Record name | 1-[2-Chloro-5-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(2-Chloro-5-trifluoromethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, with the CAS number 327085-05-2, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H11ClF3NO

- Molecular Weight : 301.69 g/mol

- CAS Number : 327085-05-2

Biological Activity Overview

The biological activity of this pyrrole derivative has been explored in various studies, indicating its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Research indicates that compounds with similar structural features to this compound exhibit significant antibacterial properties. For instance, pyrrole derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Pyrrole Derivative A | 3.12 | Staphylococcus aureus |

| Pyrrole Derivative B | 5.00 | Mycobacterium tuberculosis |

These findings suggest that the compound may share similar mechanisms of action, possibly through inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

In vitro studies have demonstrated that pyrrole derivatives can induce apoptosis in cancer cell lines. For instance, a study highlighted the anticancer effects of related compounds on various human cancer cell lines, showing IC50 values ranging from 10 to 25 µM.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest |

The mechanism of action is believed to involve the activation of caspase pathways leading to programmed cell death .

Case Studies

- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of several pyrrole derivatives against multi-drug resistant strains of Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited MIC values as low as 0.4 µM, highlighting their potential as new therapeutic agents against resistant strains .

- Anticancer Research : In a comparative study involving various pyrrole derivatives, it was found that those with trifluoromethyl substitutions displayed enhanced cytotoxicity against breast and lung cancer cell lines. The study concluded that these modifications significantly improved the pharmacological profile of the compounds tested .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compound 1 as an anticancer agent. Its structure allows for interactions with biological targets involved in cancer cell proliferation. For instance, research indicates that derivatives of pyrrole compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting that compound 1 could be further explored for its therapeutic efficacy in oncology .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. The presence of the trifluoromethyl group enhances lipophilicity, which may improve membrane permeability in microbial cells. Preliminary studies show that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .

Polymer Chemistry

Compound 1 can serve as a building block in the synthesis of novel polymers with desirable properties such as thermal stability and chemical resistance. Its incorporation into polymer matrices can enhance mechanical properties and provide functionalities such as flame retardancy or UV protection. Research has demonstrated that pyrrole derivatives can be polymerized to form conductive materials, which could be utilized in electronic applications .

Nanotechnology

In nanotechnology, compound 1 has potential applications in the fabrication of nanoscale devices. Its ability to form stable complexes with metal ions can be exploited for the development of sensors or catalysts at the nanoscale level. Studies suggest that incorporating such compounds into nanostructures can lead to enhanced performance in electronic and catalytic applications .

Pollutant Detection

The unique chemical structure of compound 1 allows it to act as a chelating agent for heavy metals and other pollutants. Research indicates that similar pyrrole-based compounds can selectively bind to toxic metals, facilitating their detection and removal from contaminated environments. This property is particularly useful in developing sensors for environmental monitoring .

Bioremediation

In bioremediation efforts, compound 1 could potentially be utilized to enhance the degradation of organic pollutants by microbial consortia. Its structural characteristics may promote microbial growth or activity, thereby improving the efficiency of bioremediation processes .

Case Studies

Comparison with Similar Compounds

Structural Differences

- Heterocycle Core : The pyrrole ring in the target compound has a single nitrogen atom, creating an electron-rich aromatic system. In contrast, the pyrazole derivative () contains two adjacent nitrogen atoms, increasing polarity and enabling stronger hydrogen-bonding interactions .

- Substituent Positions: The carbaldehyde group in the target compound is at position 3, whereas in the pyrazole analog, it is at position 3.

Electronic and Steric Effects

- Trifluoromethyl and Chloro Groups : Both compounds feature -CF₃ and -Cl substituents, which are strongly electron-withdrawing. However, in the target compound, the -Cl is ortho to the heterocycle, creating steric hindrance and distorting the phenyl ring’s planarity. In the pyrazole analog, the -Cl is meta to the sulfanyl group, reducing steric strain but enhancing resonance effects .

- Sulfanyl vs. Methyl Groups : The phenylsulfanyl group in the pyrazole derivative introduces a sulfur atom, which can participate in redox reactions and metal coordination—a feature absent in the target compound’s structure.

Methodological Considerations

The crystallographic data for such compounds are typically resolved using software like SHELX, which refines small-molecule structures with high precision . For instance, bond angles and torsion angles listed in (e.g., C4—N1—N2—C2 = 176.5°) were likely derived via SHELXL, underscoring the importance of computational tools in structural analysis .

Q & A

Q. What synthetic strategies are recommended for preparing 1-(2-Chloro-5-trifluoromethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Pyrrole Ring Formation : Knorr or Paal-Knorr pyrrole synthesis using β-keto esters or 1,4-diketones, followed by alkylation at the N1 position with 2-chloro-5-trifluoromethylphenyl halides. Steric effects from the trifluoromethyl group may require elevated temperatures (80–120°C) and catalysts like Pd(PPh₃)₄ for coupling reactions .

- Carbaldehyde Introduction : Vilsmeier-Haack formylation at the 3-position of the pyrrole ring. Optimize reaction time (6–12 hours) and stoichiometry (POCl₃/DMF ratio) to avoid over-halogenation .

- Purification : Column chromatography with silica gel (hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures to isolate the product.

Q. How can spectroscopic and crystallographic methods characterize this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify pyrrole protons (δ 6.8–7.2 ppm) and aldehyde proton (δ ~9.8 ppm). Methyl groups (2,5-dimethyl) appear as singlets (δ 2.1–2.4 ppm). Aromatic protons from the chloro-trifluoromethylphenyl group show splitting due to coupling with ¹⁹F nuclei .

- ¹³C NMR : Confirm the aldehyde carbon (δ ~190 ppm) and trifluoromethyl carbon (δ ~125 ppm, q, J = 32 Hz) .

- X-ray Crystallography : Resolve bond angles (e.g., C2–N2–C1 = 117.5°) and torsional strains in the pyrrole-phenyl linkage. Use SHELX or Olex2 for refinement .

- LC-MS : Confirm molecular ion [M+H]⁺ at m/z 356.1 (calculated for C₁₄H₁₀ClF₃NO).

Q. How to address discrepancies between experimental crystallographic data and computational models?

Methodological Answer:

- Step 1 : Compare experimental bond lengths/angles (e.g., C1–C2 = 1.42 Å ) with DFT-optimized structures (B3LYP/6-311+G(d,p)). Discrepancies >0.05 Å suggest crystal packing effects or solvent interactions.

- Step 2 : Validate computational models by incorporating dispersion corrections (e.g., Grimme’s D3) to account for van der Waals forces in the crystal lattice .

- Step 3 : Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., Cl···H contacts) that distort the gas-phase geometry.

Q. What structural modifications enhance bioactivity while maintaining stability?

Methodological Answer:

- Substituent Effects :

- Methodology :

Q. How to resolve conflicting analytical data (e.g., NMR vs. LC-MS) during purity assessment?

Methodological Answer:

- Scenario : LC-MS indicates >98% purity, but ¹H NMR shows impurities.

- Root Cause Analysis :

- Check for residual solvents (e.g., DMF) in NMR spectra; use D₂O exchange to identify broad peaks from –OH/NH groups.

- Perform 2D NMR (COSY, HSQC) to assign all protons and detect diastereomers or rotamers.

- Resolution :

- Repurify via preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) and reanalyze.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.